Geranyl Acetate

Description

Geranyl acetate is a monoterpenoid that is the acetate ester derivative of geraniol. It has a role as a plant metabolite. It is an acetate ester and a monoterpenoid. It is functionally related to a geraniol.

Geranyl acetate has been reported in Cymbopogon martinii, Cymbopogon distans, and other organisms with data available.

Neryl acetate is found in cardamom. Neryl acetate is found in citrus, kumquat and pummelo peel oils, ginger, cardamon, clary sage, myrtle leaf and myrtle berries. Neryl acetate is a flavouring agent. Geranyl acetate belongs to the family of Fatty Alcohol Esters. These are ester derivatives of a fatty alcohol.

constituted about 90% of the palmarosa oil

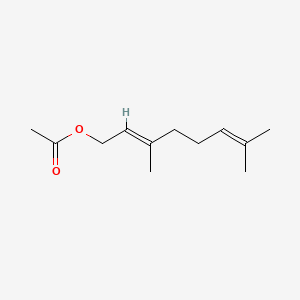

Structure

3D Structure

Properties

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGQPQRQIQDZMP-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC(=O)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020654 | |

| Record name | Geranyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Geranyl acetate is a clear colorless liquid with an odor of lavender. (NTP, 1992), Liquid, Clear colorless liquid with a sweet odor like lavender; [HSDB], Solid, colourless liquid with a floral odour | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Geranyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/625/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

468 °F at 760 mmHg (NTP, 1992), Approx. 242 °C with decomposition., 240.00 to 245.00 °C. @ 760.00 mm Hg | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 200 °F (NTP, 1992), >212 °F (>100 °C) closed cup | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), 1.8 IN 70% ALCOHOL; SOL IN MOST ORG SOLVENTS, Soluble in most fixed oils; slightly soluble in propylene glycol., Solubility in alcohol: 1 mL in 9 mL 70% alcohol, Insoluble in glycerol; soluble in alcohol, ether, For more Solubility (Complete) data for GERANYL ACETATE (6 total), please visit the HSDB record page., soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerine, water, 1 ml in 9 ml 70% alcohol (in ethanol) | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/625/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.907 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9174 at 15 °C/15 °C, 0.900-0.914 | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/625/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.02 mmHg at 68 °F ; 1 mmHg at 164.3 °F (NTP, 1992), 0.03 [mmHg] | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Geranyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

105-87-3, 33843-18-4, 68311-13-7 | |

| Record name | GERANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20433 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Geranyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, geranyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033843184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanol, 3,7-dimethyl-, 1-acetate, tetradehydro deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068311137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GERANYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W81YG7P9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GERANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Geranyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Biosynthesis of Geranyl Acetate

Introduction

Geranyl acetate is a naturally occurring monoterpene ester recognized for its characteristic sweet, fruity, and floral aroma, often reminiscent of rose, lavender, or geranium.[1][2][3] As a key constituent in the essential oils of numerous plants, it holds significant value in the flavor, fragrance, and cosmetic industries.[2][4][5] Beyond its organoleptic properties, geranyl acetate and its precursor, geraniol, exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects, making them subjects of interest in pharmaceutical and therapeutic research.[6][7]

This guide provides a technical overview of geranyl acetate, designed for researchers, scientists, and professionals in drug development. It details the compound's natural distribution, elucidates the complex biosynthetic pathways responsible for its formation in plants, and presents robust methodologies for its extraction, analysis, and the functional characterization of its biosynthetic enzymes.

1.1 Chemical Identity and Properties

-

IUPAC Name: (2E)-3,7-Dimethylocta-2,6-dien-1-yl acetate[1]

-

Chemical Formula: C₁₂H₂₀O₂[1]

-

Molar Mass: 196.29 g·mol⁻¹[2]

-

Solubility: Insoluble in water; soluble in alcohol and other organic solvents[1][2]

Natural Occurrence of Geranyl Acetate

Geranyl acetate is a widespread metabolite in the plant kingdom, found as a component in the essential oils of more than 60 plant species.[5][8] Its concentration can vary dramatically depending on the species, geographical origin, and developmental stage of the plant.[7][9]

2.1 Distribution in the Plant Kingdom

The compound is prominently found in plants such as palmarosa (Cymbopogon martinii), citronella (Cymbopogon nardus), lemongrass (Cymbopogon citratus), geranium (Pelargonium graveolens), rose (Rosa damascena), neroli (Citrus aurantium), coriander (Coriandrum sativum), and carrot (Daucus carota).[2][3][6] It is also present in various herbs and spices, including sage, ginger, and nutmeg.[6][9]

2.2 Quantitative Analysis in Key Essential Oils

The yield of geranyl acetate from natural sources is highly variable. The table below summarizes its concentration in several commercially important essential oils.

| Plant Source | Botanical Name | Geranyl Acetate Concentration (%) | References |

| Callitris species | Callitris sp. | Up to 60% | [4][9] |

| Eucalyptus species | Eucalyptus sp. | Up to 60% | [4][9] |

| Palmarosa Oil | Cymbopogon martinii | Up to 14% | [4][9] |

| Citronella Oil | Cymbopogon winterianus | ~5% | [9] |

| Neroli (Orange Flower) Oil | Citrus aurantium amara | ~2.8% | [9] |

| Coriander Seed Oil | Coriandrum sativum L. | ~2.2% | [9] |

The Biosynthetic Blueprint: From Central Metabolism to Monoterpene Ester

The biosynthesis of geranyl acetate is a multi-step enzymatic process that begins with fundamental precursors from primary metabolism. As a monoterpene, its carbon skeleton originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[10][11][12]

3.1 The Isoprenoid Precursor Pathways (MVA vs. MEP)

All isoprenoids, including geranyl acetate, are synthesized from the five-carbon universal precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[12][13] Higher plants uniquely possess two distinct pathways for IPP and DMAPP synthesis, compartmentalized within the cell.[10][11][14]

-

Mevalonate (MVA) Pathway: Located in the cytosol, this pathway utilizes acetyl-CoA to produce IPP and DMAPP primarily for the synthesis of sesquiterpenes, triterpenes (e.g., sterols), and brassinosteroids.[11][14]

-

Methylerythritol Phosphate (MEP) Pathway: Housed in the plastids, this pathway uses pyruvate and glyceraldehyde-3-phosphate as substrates. It is responsible for synthesizing the precursors for monoterpenes (like geraniol), diterpenes, carotenoids, and the side chains of chlorophylls.[10][12][14]

3.2 Formation of the C10 Backbone: Geranyl Pyrophosphate (GPP) Synthesis

Within the plastids, one molecule of DMAPP and one molecule of IPP are condensed in a head-to-tail fashion. This reaction is catalyzed by geranyl pyrophosphate synthase (GPPS) , resulting in the formation of geranyl pyrophosphate (GPP), the C10 precursor to all monoterpenes.[12][15]

3.3 The Penultimate Step: Synthesis of Geraniol

GPP is subsequently converted to geraniol. This conversion is typically catalyzed by a specific monoterpene synthase, such as a geraniol synthase (GES) , which hydrolyzes the pyrophosphate moiety from GPP to yield the alcohol, geraniol.[16][17]

3.4 The Final Esterification: Geranyl Acetate Formation

The final step in the pathway is the esterification of geraniol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes facilitate the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of geraniol, forming geranyl acetate and releasing coenzyme A.[18] The availability of both geraniol and acetyl-CoA, along with the expression level of the specific AAT, are critical control points for the accumulation of geranyl acetate.[18]

Methodologies for Extraction, Isolation, and Analysis

Studying geranyl acetate from natural sources requires robust and validated methods for its extraction and characterization.

4.1 Protocol 1: Extraction of Geranyl Acetate-Containing Essential Oils via Steam Distillation

This protocol is a standard method for extracting volatile compounds from plant tissues.[3][19]

-

Rationale: Steam distillation allows for the extraction of volatile, water-insoluble compounds at temperatures below their boiling points, preventing thermal degradation.

-

Preparation: Harvest fresh plant material (e.g., leaves, flowers). Coarsely chop or grind the material to increase surface area for efficient oil extraction.

-

Apparatus Setup: Assemble a Clevenger-type apparatus for steam distillation.[19] Place the prepared plant material into the distillation flask and add sufficient purified water.

-

Distillation: Gently heat the flask. Steam will pass through the plant material, volatilizing the essential oils.

-

Condensation & Separation: The steam and oil vapor mixture is directed into a condenser. The cooled condensate (hydrosol and essential oil) collects in the separator, where the less dense oil phase separates from the aqueous phase.

-

Collection: Carefully collect the upper essential oil layer. Dry the collected oil over anhydrous sodium sulfate to remove residual water.

-

Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C to prevent degradation.

4.2 Protocol 2: Isolation of Geranyl Acetate by Column Chromatography

This protocol is used to purify geranyl acetate from the complex mixture of a crude essential oil.[19][20]

-

Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. Geranyl acetate, being a moderately polar ester, can be effectively separated from non-polar hydrocarbons and more polar alcohols.

-

Column Packing: Prepare a glass column with a slurry of silica gel G60 in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: Dissolve a known amount of the crude essential oil in a minimal volume of the mobile phase and carefully load it onto the top of the silica gel bed.

-

Elution: Begin elution with an isocratic or gradient solvent system. A common system for geranyl acetate is a mixture of hexane and ethyl acetate (e.g., 90:10 v/v).[19]

-

Fraction Collection: Collect the eluate in small, sequential fractions.

-

Monitoring: Monitor the separation using Thin-Layer Chromatography (TLC) to identify fractions containing the target compound.

-

Pooling and Concentration: Combine the fractions containing pure geranyl acetate (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

4.3 Protocol 3: Quantification and Identification using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds like geranyl acetate.[21][22]

-

Rationale: GC separates volatile compounds based on their boiling points and interaction with a stationary phase. The MS detector then fragments the eluted compounds, generating a unique mass spectrum (fingerprint) for definitive identification.

-

Sample Preparation: Dilute the essential oil or purified fraction in a suitable solvent (e.g., n-hexane or acetone) to an appropriate concentration (e.g., 1 µL/mL).

-

GC System: Use a gas chromatograph equipped with a capillary column suitable for essential oil analysis (e.g., HP-INNOWAX polyethylene glycol).[22]

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set at 220-250°C.[21][22]

-

Temperature Program: Employ a temperature gradient to separate the components. A typical program might be: hold at 60°C for 5 min, then ramp at 3°C/min to 150°C, then at 15°C/min to 250°C, and hold for 5 min.[19]

-

MS Detection: Set the mass spectrometer to scan a mass range of m/z 40-300 in full scan mode.[21]

-

Data Analysis: Identify geranyl acetate by comparing its retention time and mass spectrum with that of an authentic standard. Quantification can be performed using a calibration curve or by relative peak area percentage.

Investigating Biosynthesis: Experimental Approaches

To study the enzymes involved in geranyl acetate biosynthesis, in vitro assays using recombinant proteins are essential.

5.1 Protocol 4: In Vitro Enzyme Assay for Alcohol Acyltransferase (AAT) Activity

This protocol allows for the functional characterization of a candidate AAT enzyme responsible for geranyl acetate synthesis.

-

Rationale: By providing a candidate enzyme with its putative substrates (geraniol and acetyl-CoA) in a controlled environment, one can directly measure the formation of the product (geranyl acetate) and determine the enzyme's kinetic properties.

-

Enzyme Source: Express the candidate AAT gene (identified via transcriptomics or homology) in a suitable host (e.g., E. coli) and purify the recombinant protein.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MgCl₂ and 1 mM DTT).

-

Assay Initiation: In a microcentrifuge tube, combine the reaction buffer, purified AAT enzyme, acetyl-CoA (e.g., 500 µM), and geraniol (e.g., 500 µM).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).

-

Reaction Quenching & Extraction: Stop the reaction by adding a volume of cold ethyl acetate or n-hexane containing an internal standard (e.g., nonyl acetate). Vortex vigorously to extract the non-polar products into the organic phase.

-

Analysis: Centrifuge to separate the phases. Analyze the organic phase by GC-MS (as described in Protocol 4.3) to identify and quantify the geranyl acetate produced.

-

Controls: Run parallel reactions without the enzyme or without one of the substrates to ensure the observed product formation is enzyme-dependent.

Conclusion and Future Perspectives

Geranyl acetate is a valuable natural product with a well-defined biosynthetic pathway rooted in the fundamental isoprenoid metabolism of plants. Understanding its natural distribution and the enzymatic machinery responsible for its synthesis is crucial for quality control of essential oils and for harnessing its potential. Advances in molecular biology and synthetic biology are enabling the heterologous production of geranyl acetate in microbial hosts like Escherichia coli, offering a promising alternative to extraction from limited plant sources or chemical synthesis.[18] Future research will likely focus on discovering and characterizing novel AAT enzymes with enhanced catalytic efficiency and substrate specificity, further paving the way for metabolic engineering strategies to produce high-value esters for industrial and pharmaceutical applications.

References

- Lichtenthaler, H. K. (1999). Discovery of the Two Parallel Pathways for Isoprenoid Biosynthesis in Plants. Published in Discoveries in Plant Biology.

- Zhou, F., & Pichersky, E. (2020). Isoprenoid Biosynthesis in Plants: Pathways, Genes, Regulation and Metabolic Engineering. Asian Research Publishing Network (ARPN) Journal of Agricultural and Biological Science.

- BenchChem. (2025).

- Vranová, E., Coman, D., & Gruissem, W. (2013). Isoprenoid Biosynthesis in Plant Cells.

-

Wikipedia contributors. (n.d.). Geranylgeranyl pyrophosphate. Wikipedia. [Link]

- Yaakub, N. S., et al. (2024). Enzymatic Mechanism and Energetics in the Optimized Biosynthesis of the Flavor and Fragrance Ester Geranyl Acetate. Chemical and Biochemical Engineering Quarterly.

- Lange, B. M., Rujan, T., Martin, W., & Croteau, R. (2000). Isoprenoid biosynthesis: The evolution of two ancient and distinct pathways across genomes.

- ResearchGate. (n.d.). The biosynthesis pathway of geranyl (GPP) and farnesyl pyrophosphate (FPP) via the coupling of isoprene units.

- Keasling, J. D. (2009). Biosynthesis of Plant Isoprenoids: Perspectives for Microbial Engineering. Annual Review of Plant Biology.

- ECHEMI. (n.d.).

-

Wikipedia contributors. (n.d.). Geranyl pyrophosphate. Wikipedia. [Link]

- Proteopedia. (2019).

- Yaakub, N. S., et al. (2024). (PDF) Enzymatic Mechanism and Energetics in the Optimized Biosynthesis of the Flavor and Fragrance Ester Geranyl Acetate.

- Bel-Hadj, S., et al. (2017). Biosynthesis Coupled to the Extraction of Geranyl Acetate in a Liquid-Gas System: Optimization of the Transesterification Reaction. Journal of the Mexican Chemical Society.

- Galbora. (2025). Geranyl Acetate: The Fragrant Key to Flavorful Foods and Drinks. Galbora Blog.

- Valarezo, E., et al. (2024). Isolation of Geranyl Acetate and Chemical Analysis of the Essential Oil from Melaleuca armillaris (Sol. ex Gaertn.) Sm. MDPI Applied Sciences.

- Valarezo, E., et al. (2024). Isolation of Geranyl Acetate and Chemical Analysis of the Essential Oil from Melaleuca armillaris (Sol. ex Gaertn.) Sm.

- Leafwell. (n.d.). What Is Geranyl Acetate? Benefits, Uses, and Risks. Leafwell.

- Scentspiracy. (n.d.). Geranyl Acetate (105-87-3) – Premium Synthetic Ingredient for Perfumery. Scentspiracy.

- BenchChem. (2025).

- Yee, L. N., Akoh, C. C., & Phillips, R. S. (2006). Enzymatic synthesis of geranyl acetate by transesterification with acetic anhydride as acyl donor.

- Luthra, R., & Kumar, S. (1995). Relative percentage of geraniol (*) and geranyl acetate (&) in the oil during inflorescence development.

- The Fragrance Conservatory. (n.d.). Geranyl acetate - The Ingredient Directory.

-

Wikipedia contributors. (n.d.). Geranyl acetate. Wikipedia. [Link]

- Essential Oils. (2016).

- Chen, W., et al. (2022). Genetic and Bioprocess Engineering for the Selective and High-Level Production of Geranyl Acetate in Escherichia coli. ACS Sustainable Chemistry & Engineering.

- Olive Tree People. (n.d.).

- Taylor & Francis. (n.d.). Geranyl acetate – Knowledge and References. Taylor & Francis Online.

-

Wikipedia contributors. (n.d.). Menthol. Wikipedia. [Link]

- Gottardi, D., et al. (2023). Engineering Y. lipolytica for the biosynthesis of geraniol. bioRxiv.

Sources

- 1. galbora.com [galbora.com]

- 2. Geranyl acetate - Wikipedia [en.wikipedia.org]

- 3. us.olivetreepeople.com [us.olivetreepeople.com]

- 4. Geranyl Acetate (105-87-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 5. Geranyl acetate [essentialoil.in]

- 6. leafwell.com [leafwell.com]

- 7. researchgate.net [researchgate.net]

- 8. Geranyl acetate | The Fragrance Conservatory [fragranceconservatory.com]

- 9. echemi.com [echemi.com]

- 10. worldscientific.com [worldscientific.com]

- 11. researchgate.net [researchgate.net]

- 12. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 13. scialert.net [scialert.net]

- 14. pnas.org [pnas.org]

- 15. Geranyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. hrcak.srce.hr [hrcak.srce.hr]

Unraveling the Multifaceted Mechanisms of Geranyl Acetate: A Technical Guide for Researchers

Introduction: Beyond the Fragrance – The Therapeutic Potential of Geranyl Acetate

Geranyl acetate, a monoterpene ester, is widely recognized for its pleasant floral and fruity aroma, making it a staple in the fragrance and food industries. However, emerging scientific evidence has unveiled a spectrum of pharmacological activities that position geranyl acetate as a compound of significant interest for therapeutic development.[1] This technical guide provides an in-depth exploration of the known and putative mechanisms of action of geranyl acetate, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental approaches, and offers detailed protocols to facilitate further investigation into this promising natural compound.

Part 1: Anticancer Mechanisms of Geranyl Acetate: A Multi-pronged Approach to Inducing Cell Death

Geranyl acetate has demonstrated notable anticancer effects, particularly in colon cancer models.[2][3] Its mechanism of action is not reliant on a single pathway but rather a coordinated induction of cellular processes that collectively lead to the demise of cancer cells.

Induction of Apoptosis via the Intrinsic Mitochondrial Pathway

A primary mechanism through which geranyl acetate exerts its anticancer effects is the induction of apoptosis, or programmed cell death.[2][3] Evidence strongly points towards the activation of the intrinsic mitochondrial pathway. This is characterized by a critical shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.

Specifically, treatment with geranyl acetate has been shown to upregulate the expression of the pro-apoptotic protein Bax while concurrently downregulating the anti-apoptotic protein Bcl-2.[2][3] This alteration in the Bax/Bcl-2 ratio is a pivotal event that leads to increased mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c from the mitochondria into the cytosol initiates a caspase cascade, ultimately leading to the execution of apoptosis.[4]

Key Molecular Events in Geranyl Acetate-Induced Apoptosis:

-

Upregulation of Bax: Promotes the formation of pores in the mitochondrial membrane.

-

Downregulation of Bcl-2: Relieves the inhibition of Bax and other pro-apoptotic proteins.

-

Increased Bax/Bcl-2 Ratio: A key indicator of the cellular commitment to apoptosis.

-

Cytochrome c Release: Activates the apoptosome and downstream caspases.

DNA Damage and Cell Cycle Arrest

In conjunction with apoptosis induction, geranyl acetate has been observed to cause significant DNA damage in cancer cells.[2][3] This genotoxic stress can be a direct consequence of the compound's activity or an indirect effect of the apoptotic processes. The cellular response to this damage involves the activation of DNA damage response (DDR) pathways, which can lead to a halt in the cell cycle, providing time for repair or, if the damage is too severe, triggering apoptosis.[4]

Studies have shown that geranyl acetate can induce a G2/M phase cell cycle arrest in colon cancer cells.[2][3] This prevents the cells from entering mitosis with damaged DNA, a crucial mechanism for preventing the propagation of genetic instability.

Quantitative Data on Anticancer Activity

The in vitro efficacy of geranyl acetate against cancer cell lines has been quantified, providing valuable data for dose-response studies.

| Cell Line | IC50 Value | Reference |

| Colo-205 (Colon Cancer) | 30 µM | [2][3] |

Part 2: Anti-inflammatory Mechanisms of Geranyl Acetate: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and compounds with anti-inflammatory properties are of great therapeutic interest. While research specifically on geranyl acetate's anti-inflammatory mechanisms is still developing, studies on its precursor, geraniol, and on essential oils rich in geranyl acetate provide significant insights into its potential modes of action.[1][5] A key study also highlights its direct anti-inflammatory effects in keratinocytes.[4]

Modulation of Key Inflammatory Signaling Pathways: NF-κB and MAPK

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[6][7] They control the expression of a vast array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

Geraniol has been shown to suppress the activation of NF-κB and p38 MAPK.[5] This is achieved by inhibiting the phosphorylation of key upstream kinases, which in turn prevents the nuclear translocation of the transcription factor NF-κB p65.[8][9] By keeping NF-κB sequestered in the cytoplasm, geranyl acetate can effectively block the transcription of pro-inflammatory genes. A study on HaCaT keratinocytes demonstrated that geranyl acetate attenuates the phosphorylation of NF-κB p65, supporting its role in suppressing inflammatory signaling.[4]

Inhibition of Pro-inflammatory Cytokine Production

A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced production of pro-inflammatory cytokines. Studies on geraniol have demonstrated a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[5][10] Geranyl acetate has also been shown to downregulate the expression of these and other pro-inflammatory cytokines and chemokines in keratinocytes.[4]

Key Anti-inflammatory Actions of Geranyl Acetate (Putative and Demonstrated):

-

Inhibition of NF-κB activation.[4]

-

Suppression of MAPK signaling.[5]

-

Reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[4][10]

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial transcription factor involved in inflammation and cancer.[11] The phosphorylation of STAT3 is a key step in its activation and subsequent translocation to the nucleus to regulate gene expression. Geranyl acetate has been shown to decrease the phosphorylation of STAT3 in keratinocytes, thereby inhibiting its activity and contributing to its anti-inflammatory and anti-apoptotic effects.[4]

Part 3: Antimicrobial Mechanisms of Geranyl Acetate: A Broad-Spectrum Defense

Geranyl acetate has demonstrated efficacy against a range of microbial pathogens, including bacteria and fungi.[1][12] Its antimicrobial mechanism of action is believed to involve the disruption of essential cellular structures and functions.

Targeting Bacterial Cell Wall Synthesis

The bacterial cell wall is a critical structure for maintaining cell integrity and is an excellent target for antimicrobial agents. In silico molecular docking studies have provided valuable insights into the potential molecular targets of geranyl acetate. These studies predict that geranyl acetate can bind to and potentially inhibit key enzymes involved in cell wall synthesis.[13]

Predicted Molecular Targets:

-

WbpE Aminotransferase (in Pseudomonas aeruginosa): An enzyme involved in the biosynthesis of the O-antigen, a component of the lipopolysaccharide in the outer membrane of Gram-negative bacteria.[13]

-

Beta-Lactamase (in Staphylococcus aureus): An enzyme responsible for conferring resistance to beta-lactam antibiotics by hydrolyzing the beta-lactam ring.[13]

By interfering with these enzymes, geranyl acetate may disrupt cell wall integrity, leading to bacterial cell death.[13]

Disruption of Membrane Integrity

Beyond targeting specific enzymes, it is plausible that geranyl acetate, as a lipophilic monoterpene ester, can intercalate into the bacterial cell membrane. This could lead to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell lysis. Experimental validation of this hypothesis through membrane integrity assays is a key area for future research.

Part 4: Experimental Protocols for Mechanism of Action Studies

To facilitate further research into the mechanisms of geranyl acetate, this section provides detailed, step-by-step protocols for key in vitro assays.

Anticancer Mechanism Assays

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

-

Seed cancer cells in a 6-well plate and treat with various concentrations of geranyl acetate for the desired time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Protocol:

-

Treat cancer cells with geranyl acetate as described above.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol.

-

Wash the fixed cells and resuspend in PBS containing RNase A and PI.

-

Incubate in the dark and analyze by flow cytometry.

Principle: This assay measures DNA strand breaks in individual cells. Damaged DNA migrates out of the nucleus during electrophoresis, forming a "comet tail," the length and intensity of which are proportional to the extent of DNA damage.

Protocol:

-

Treat cells with geranyl acetate.

-

Embed the cells in low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.

-

Subject the slides to electrophoresis under alkaline or neutral conditions.

-

Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

Principle: This technique allows for the detection and semi-quantification of specific proteins in a complex mixture. It is used here to assess the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.

Protocol:

-

Treat cells with geranyl acetate and prepare total cell lysates.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Anti-inflammatory Mechanism Assays

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay for detecting and quantifying soluble substances such as cytokines.

Protocol:

-

Culture immune cells (e.g., macrophages) or other relevant cell types and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of geranyl acetate.

-

Collect the cell culture supernatant.

-

Perform ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.

Principle: Similar to the protocol for Bcl-2 family proteins, this is used to detect the phosphorylation status of key signaling proteins.

Protocol:

-

Treat cells with an inflammatory stimulus and geranyl acetate for various time points.

-

Prepare cell lysates and perform western blotting as described above.

-

Use primary antibodies specific for the phosphorylated and total forms of p65 (NF-κB), p38, ERK, and JNK.

Antimicrobial Mechanism Assays

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

-

Prepare a two-fold serial dilution of geranyl acetate in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions.

-

Determine the MIC by visual inspection for turbidity.

Principle: This assay measures the release of intracellular components (e.g., nucleic acids) or the uptake of fluorescent dyes that are normally impermeable to intact membranes.

Protocol (Nucleic Acid Release):

-

Treat a bacterial suspension with geranyl acetate.

-

At various time points, centrifuge the suspension and collect the supernatant.

-

Measure the absorbance of the supernatant at 260 nm to quantify the release of nucleic acids.

Part 5: Visualization of Signaling Pathways

To provide a clear visual representation of the complex signaling networks modulated by geranyl acetate, the following diagrams are presented in Graphviz DOT language.

Anticancer Signaling Pathway

Caption: Workflow for Antimicrobial Studies.

Conclusion and Future Directions

Geranyl acetate is emerging as a natural compound with significant therapeutic potential, underpinned by its multifaceted mechanisms of action against cancer, inflammation, and microbial infections. This guide provides a comprehensive overview of the current understanding of these mechanisms and offers a practical framework for researchers to further explore its therapeutic applications.

Future research should focus on validating the putative molecular targets of geranyl acetate, particularly in the context of its antimicrobial and anti-inflammatory activities, through rigorous experimental studies. In vivo studies are also crucial to translate the promising in vitro findings into preclinical and, eventually, clinical applications. The continued investigation of geranyl acetate and its derivatives holds the promise of developing novel and effective therapies for a range of human diseases.

References

- Qi, F., Yan, Q., Zheng, Z., Liu, J., Li, M., & Zhang, G. (2018). Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest. Journal of B.U.ON., 23(2), 346–352.

- Ko, Y. J., Lee, J. H., Jeong, S. H., Choi, Y. H., & Kim, Y. M. (2020). Geraniol suppresses proinflammatory mediators in phorbol 12-myristate 13-acetate with A23187-induced HMC-1 cells. Journal of Food Biochemistry, 44(8), e13328.

- Manoharan, A., et al. (2023). Antimicrobial activity of Geranyl acetate against cell wall synthesis proteins of P. aeruginosa and S. aureus using molecular docking and simulation. Journal of Biomolecular Structure and Dynamics, 41(14), 6823-6836.

- Manoharan, A., et al. (2023). Antimicrobial activity of Geranyl acetate against cell wall synthesis proteins of P. aeruginosa and S. aureus using molecular docking and simulation.

-

Leafwell. (n.d.). What Is Geranyl Acetate? Benefits, Uses, and Risks. Retrieved from [Link]

- Qi, F., et al. (2018). Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest.

- de Oliveira, A. G., et al. (2022). Antimicrobial cellulose acetate films by incorporation of geranyl acetate for active food packaging application. Research, Society and Development, 11(1), e2011124896.

- Wang, J., Su, B., Zhu, H., Chen, W., & Jin, Z. (2016). Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK. Experimental and Therapeutic Medicine, 12(5), 3607–3613.

- Quintans-Júnior, L. J., et al. (2013). Antinociceptive Activity and Redox Profile of the Monoterpenes (+)-Camphene, p-Cymene, and Geranyl Acetate in Experimental Models. ISRN Pharmacology, 2013, 459530.

- Kim, M., et al. (2023). Geranyl Acetate Attenuates Para-phenylenediamine-induced Cytotoxicity, DNA Damage, Apoptosis, and Inflammation in HaCaT Keratinocytes. Toxicological Research, 39(4), 523-534.

- de Oliveira, A. G., et al. (2022). Antimicrobial cellulose acetate films by incorporation of geranyl acetate for active food packaging application. Research, Society and Development, 11(1), e2011124896.

- Rekha, K. R., Selvakumar, K., & Sethupathy, S. (2018). Geraniol Suppresses Oxidative Stress, Inflammation, and Interstitial Collagenase to Protect against Inflammatory Arthritis. ACS Omega, 3(11), 16035–16045.

- Li, Y., et al. (2023). Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings. International Journal of Molecular Sciences, 24(9), 7877.

- Ko, Y. J., et al. (2020). Geraniol mediates activation of NF-κB and MAPK signaling pathways.

- Li, X., et al. (2020). Geraniol-mediated osteoarthritis improvement by down-regulating PI3K/Akt/NF-κB and MAPK signals: In vivo and in vitro studies. Food and Chemical Toxicology, 142, 111471.

- P. D. S. S. S. S. S. S. S. S. S. S. (2023). Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies. MDPI.

- de Oliveira, A. G., et al. (2022). Antimicrobial cellulose acetate films by incorporation of geranyl acetate for active food packaging application.

- Kobayashi, T., et al. (2021). Geranylgeraniol Inhibits Lipopolysaccharide-Induced Inflammation in Mouse-Derived MG6 Microglial Cells via NF-κB Signaling Modulation. International Journal of Molecular Sciences, 22(19), 10543.

- Zhang, Y., et al. (2022). Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. Pharmacological Research, 182, 106357.

- Ren, Z., et al. (2017). Geraniin inhibits constitutive STAT3 activation in glioma cells.

- Li, X., et al. (2020). A proteomic analysis of Bcl-2 regulation of cell cycle arrest: insight into the mechanisms. Cellular and Molecular Biology Letters, 25, 23.

- Yang, H., Zhang, Y., Cui, J., & Hao, Z. (2022). Apoptosis-Mediated anticancer activity of geraniol inhibits NF-κB, MAPK, and JAK-STAT-3 signaling pathways in human thyroid cancer cells. Pharmacognosy Magazine, 18(80), 1183–1189.

- Svirin, E., et al. (2022). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. International Journal of Molecular Sciences, 23(19), 11571.

- Zhang, Y., et al. (2022). A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. ACS Omega, 7(18), 15774–15784.

- Ruiz-Ojeda, F. J., et al. (2024). Canonical NF-κB Pathway as a Central Regulator of Obesity-Associated Inflammation: A Narrative Review. International Journal of Molecular Sciences, 25(1), 548.

-

ResearchGate. (n.d.). Chemical structures of geranyl acetate (1), geraniol (2),... | Download Scientific Diagram. Retrieved from [Link]

-

ResearchGate. (n.d.). Cell membrane integrity assays The measurement of the absorbance at 260... | Download Scientific Diagram. Retrieved from [Link]

- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.

- Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Protein & Cell, 1(3), 218–226.

- Jeong, J. H., et al. (2022). Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells. Science Signaling, 15(730), eabm0206.

Sources

- 1. leafwell.com [leafwell.com]

- 2. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Geranyl Acetate Attenuates Para-phenylenediamine-induced Cytotoxicity, DNA Damage, Apoptosis, and Inflammation in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Geraniol suppresses proinflammatory mediators in phorbol 12-myristate 13-acetate with A23187-induced HMC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Geranylgeraniol Inhibits Lipopolysaccharide-Induced Inflammation in Mouse-Derived MG6 Microglial Cells via NF-κB Signaling Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Geraniol Suppresses Oxidative Stress, Inflammation, and Interstitial Collagenase to Protect against Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial activity of Geranyl acetate against cell wall synthesis proteins of P. aeruginosa and S. aureus using molecular docking and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physicochemical Landscape of Geranyl Acetate: An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond the Aroma – A Molecule of Versatility

Geranyl acetate, a monoterpene ester, is often relegated to the realm of perfumery and flavor science, celebrated for its pleasant, fruity-rose aroma.[1] However, to the discerning eye of a researcher, its fragrant notes are but a prelude to a complex and fascinating array of physicochemical properties. These characteristics are not merely academic; they are the very parameters that dictate its behavior in complex biological systems and its potential as a scaffold or active agent in drug development. This guide moves beyond the superficial to provide a deep, technical understanding of geranyl acetate, empowering researchers to harness its full potential. We will explore its fundamental properties, not as a static list of values, but as a dynamic interplay of structure and function, offering insights into its practical application in the laboratory and beyond.

Core Molecular Identity and Structure

Geranyl acetate is the acetate ester of geraniol, a naturally occurring acyclic monoterpene alcohol.[2][3] Its chemical identity is rooted in its structure, which dictates its physical and chemical behavior.

Systematic Name: [(2E)-3,7-dimethylocta-2,6-dienyl] acetate[2]

Molecular Formula: C₁₂H₂₀O₂[2]

Molecular Weight: 196.29 g/mol [2]

The molecule's structure, featuring a ten-carbon backbone derived from two isoprene units and an acetate functional group, is the foundation of its physicochemical properties. The presence of two double bonds and an ester linkage bestows upon it a unique combination of lipophilicity and moderate polarity.

Caption: Chemical structure of geranyl acetate.

Key Physicochemical Parameters: A Quantitative Overview

The following table summarizes the critical physicochemical properties of geranyl acetate, providing a quick reference for researchers. These values are essential for a wide range of applications, from designing extraction and purification protocols to formulating delivery systems.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pleasant floral, fruity, rose-like | [1] |

| Boiling Point | 242-245 °C (at 760 mmHg) | [4] |

| Melting Point | < 25 °C | [4] |

| Density | ~0.91 g/cm³ (at 20°C) | [3] |

| Refractive Index (n²⁰/D) | ~1.462 | [5] |

| Vapor Pressure | 0.07 mmHg (at 20 °C) | [5] |

| log P (Octanol/Water) | 3.7 | [3] |

Spectroscopic Signature: Unveiling the Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of geranyl acetate. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of geranyl acetate.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key signals include those for the methyl groups, olefinic protons, and the methylene group adjacent to the acetate oxygen.[6]

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. Signals for the carbonyl carbon of the ester, the olefinic carbons, and the various aliphatic carbons are characteristic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of geranyl acetate, aiding in its identification. The electron ionization (EI) mass spectrum typically shows the molecular ion peak (M⁺) at m/z 196, along with characteristic fragment ions resulting from the loss of the acetate group and cleavage of the terpene backbone.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of geranyl acetate exhibits a strong absorption band around 1740 cm⁻¹, characteristic of the C=O stretching of the ester group. Other significant bands include those for C-O stretching and C=C stretching.[9][10]

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, step-by-step methodologies for determining key physicochemical properties of geranyl acetate. These protocols are designed to be self-validating and are grounded in established scientific principles.

Determination of Refractive Index

The refractive index is a fundamental physical property that is sensitive to the purity of a substance. Its determination is a rapid and non-destructive method for quality control. This protocol is adapted from the ISO 280 standard for essential oils.[11][12]

Objective: To accurately measure the refractive index of a geranyl acetate sample.

Materials:

-

Abbe refractometer with a temperature-controlled prism

-

Sodium lamp or a white light source with a compensator

-

Geranyl acetate sample

-

Distilled water

-

Ethanol

-

Lint-free tissue

Procedure:

-

Calibration: Calibrate the refractometer using distilled water (n²⁰/D = 1.3330) at 20°C.

-

Sample Preparation: Ensure the geranyl acetate sample is clear and free of any suspended particles. If necessary, filter the sample.

-

Measurement: a. Open the prism of the refractometer and clean the surfaces with ethanol and a lint-free tissue. b. Apply a few drops of the geranyl acetate sample onto the prism surface. c. Close the prism and allow the sample to equilibrate to the set temperature (20°C) for a few minutes. d. Adjust the light source and focus the eyepiece to observe a clear borderline between the light and dark fields. e. Use the compensator to eliminate any color fringes. f. Align the borderline with the crosshairs in the eyepiece. g. Read the refractive index value from the scale.

-

Cleaning: Clean the prism surfaces thoroughly with ethanol after the measurement.

-

Replicates: Perform the measurement in triplicate and report the average value.

Causality Behind Experimental Choices: The use of a temperature-controlled refractometer is crucial as the refractive index is highly dependent on temperature. Calibration with a known standard ensures the accuracy of the measurements.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantification

GC-MS is the gold standard for the analysis of volatile compounds like geranyl acetate, providing both qualitative and quantitative information. This protocol is a synthesized method based on validated procedures for monoterpene analysis.[2][13][14][15]

Objective: To determine the purity of a geranyl acetate sample and quantify its concentration in a mixture.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Helium (carrier gas)

-

Geranyl acetate standard (high purity)

-

Solvent (e.g., hexane or ethyl acetate, HPLC grade)

-

Volumetric flasks and pipettes

-

Autosampler vials

Procedure:

-

Standard Preparation: Prepare a stock solution of geranyl acetate in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Dilute the geranyl acetate sample in the same solvent to a concentration within the calibration range.

-

GC-MS Conditions:

-

Inlet: Split mode (e.g., 50:1), temperature 250°C.

-

Oven Program: Initial temperature 60°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Transfer Line: 280°C.

-

Ion Source: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-350.

-

-

Analysis: a. Inject the calibration standards to generate a calibration curve. b. Inject the sample solution. c. Identify the geranyl acetate peak based on its retention time and mass spectrum. d. Quantify the amount of geranyl acetate in the sample using the calibration curve.

-

Data Analysis: Integrate the peak area of geranyl acetate and calculate the concentration using the regression equation from the calibration curve. Purity can be assessed by the relative area percentage of the geranyl acetate peak.

Trustworthiness: This protocol is self-validating through the use of a calibration curve with a high correlation coefficient (R² > 0.99) and the comparison of the obtained mass spectrum with a reference library.

Caption: Workflow for GC-MS analysis of geranyl acetate.

Determination of Solubility

Understanding the solubility of geranyl acetate in various solvents is crucial for its application in formulations and as a reaction medium. This protocol outlines a standard method for determining solubility.[7][8][16]

Objective: To determine the qualitative and quantitative solubility of geranyl acetate in different solvents.

Materials:

-

Geranyl acetate

-

A range of solvents (e.g., water, ethanol, DMSO, propylene glycol)

-

Vials with screw caps

-

Vortex mixer

-

Analytical balance

-

Spectrophotometer or HPLC

Procedure (Qualitative):

-

Add 1 mL of the solvent to a vial.

-

Add a small, known amount of geranyl acetate (e.g., 10 mg).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved material.

-

If the compound dissolves completely, it is considered soluble. If not, it is sparingly soluble or insoluble.

Procedure (Quantitative - Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of geranyl acetate to a known volume of the solvent in a sealed vial.

-

Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-